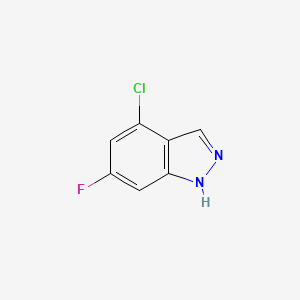

4-Chloro-6-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAYVQROVAHGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646406 | |

| Record name | 4-Chloro-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-32-1 | |

| Record name | 4-Chloro-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4-Chloro-6-fluoro-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 4-Chloro-6-fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The described methodology is rooted in established chemical principles and draws analogies from the synthesis of structurally related compounds. This document will delve into the mechanistic underpinnings of each synthetic step, providing a robust framework for researchers in drug discovery and process development.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds that are isosteres of indoles and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole nucleus is a privileged scaffold found in a variety of therapeutic agents, exhibiting activities such as anti-cancer, anti-inflammatory, and neuroprotective properties. The specific substitution pattern of this compound, with its halogenated phenyl ring, offers unique opportunities for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of complex drug candidates. The electronic properties imparted by the chlorine and fluorine atoms can also significantly influence the binding affinity and pharmacokinetic profile of derivative compounds.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a pathway originating from a substituted aniline. The core strategy involves the construction of the pyrazole ring onto a pre-functionalized benzene ring. The most plausible and efficient approach is a multi-step synthesis commencing with a commercially available starting material, 3-fluoro-2-methylaniline.

The proposed forward synthesis involves four key transformations:

-

Regioselective Chlorination: Introduction of a chlorine atom at the C4 position of 3-fluoro-2-methylaniline.

-

N-Acetylation: Protection of the aniline's amino group to direct the subsequent cyclization.

-

Diazotization and Intramolecular Cyclization: Formation of the indazole ring system.

-

Deprotection: Removal of the acetyl group to yield the final product.

This pathway is strategically designed to control the regiochemistry of the halogen substituents and to ensure the efficient formation of the desired indazole isomer.

Detailed Synthesis Pathway and Experimental Protocols

Step 1: Regioselective Chlorination of 3-Fluoro-2-methylaniline

Objective: To synthesize 4-Chloro-3-fluoro-2-methylaniline.

Causality of Experimental Choices: The chlorination of an aniline ring is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. In 3-fluoro-2-methylaniline, the para position to the amino group is the most sterically accessible and electronically favorable position for electrophilic attack. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings, offering good regioselectivity.[1] The choice of solvent is critical to modulate the reactivity and selectivity of the reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-methylaniline (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-3-fluoro-2-methylaniline.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Fluoro-2-methylaniline | Readily available and correctly substituted precursor. |

| Reagent | N-Chlorosuccinimide (NCS) | Mild and regioselective chlorinating agent. |

| Solvent | Acetonitrile/Dichloromethane | Aprotic solvent to avoid side reactions. |

| Temperature | 0 °C to Room Temperature | Controls the rate of reaction and minimizes side products. |

| Work-up | Sodium thiosulfate quench | Removes any unreacted NCS. |

Step 2: N-Acetylation of 4-Chloro-3-fluoro-2-methylaniline

Objective: To synthesize N-(4-chloro-3-fluoro-2-methylphenyl)acetamide.

Causality of Experimental Choices: The acetylation of the amino group is a crucial step to prevent its participation in unwanted side reactions during the subsequent diazotization and to facilitate the desired intramolecular cyclization. Acetic anhydride is a common and efficient acetylating agent. The reaction is typically carried out in the presence of a base, such as potassium acetate, to neutralize the acetic acid byproduct.

Experimental Protocol:

-

To a solution of 4-Chloro-3-fluoro-2-methylaniline (1.0 eq.) in chloroform, add potassium acetate (1.2 eq.).

-

Cool the mixture to 0 °C.

-

Slowly add acetic anhydride (3.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The resulting N-acetylated product is often used directly in the next step without extensive purification.

| Parameter | Value/Condition | Rationale |

| Reagent | Acetic Anhydride | Efficient and readily available acetylating agent. |

| Base | Potassium Acetate | Neutralizes the acetic acid byproduct. |

| Solvent | Chloroform | Common solvent for acetylation reactions. |

| Temperature | 0 °C to Room Temperature | Standard conditions for N-acetylation. |

Step 3 & 4: Diazotization, Cyclization, and Deprotection

Objective: To synthesize this compound.

Causality of Experimental Choices: This step involves the formation of a diazonium salt from the N-acetylated aniline, followed by an intramolecular cyclization to form the indazole ring. Isoamyl nitrite or tert-butyl nitrite are effective diazotizing agents under non-aqueous conditions. The subsequent hydrolysis of the N-acetyl group is achieved under basic conditions, for example, using sodium hydroxide or lithium hydroxide. This tandem reaction sequence provides an efficient route to the final product.

Experimental Protocol:

-

Heat the solution of N-(4-chloro-3-fluoro-2-methylphenyl)acetamide from the previous step to 60 °C.

-

Add isoamyl nitrite (2.0 eq.) and stir the reaction mixture overnight at 60 °C.

-

After completion of the cyclization (monitored by TLC), cool the reaction mixture to 0 °C.

-

Add a solution of sodium hydroxide (or lithium hydroxide) in a mixture of water and a co-solvent like THF.

-

Stir the mixture at 0 °C for 3 hours to effect deacetylation.

-

Perform an aqueous work-up, extracting the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

| Parameter | Value/Condition | Rationale |

| Diazotizing Agent | Isoamyl nitrite | Effective for diazotization under non-aqueous conditions. |

| Temperature (Cyclization) | 60 °C | Provides sufficient energy for the cyclization to occur. |

| Deprotection Reagent | Sodium Hydroxide/Lithium Hydroxide | Basic hydrolysis to remove the N-acetyl group. |

| Temperature (Deprotection) | 0 °C | Controls the exothermicity of the hydrolysis reaction. |

Visualizing the Synthesis Pathway

Overall Synthesis Scheme

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

-

Acetic Anhydride: Corrosive and flammable. Handle with care.

-

Isoamyl nitrite: Flammable and volatile. Avoid inhalation.

-

Sodium Hydroxide/Lithium Hydroxide: Corrosive. Handle with care.

Conclusion

The synthetic pathway detailed in this guide offers a robust and logical approach for the preparation of this compound. By leveraging a regioselective chlorination followed by a well-established indazole ring formation strategy, this method provides a clear and reproducible route for obtaining this valuable building block. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, are intended to empower researchers to successfully synthesize this compound and to adapt the methodology for the preparation of other substituted indazoles.

References

- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-6-fluoro-1H-indazole

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in modern medicinal chemistry. As a functionalized indazole, this molecule serves as a versatile building block for the synthesis of pharmacologically active agents. Understanding its fundamental properties—such as lipophilicity, solubility, and ionization—is paramount for researchers, scientists, and drug development professionals aiming to optimize lead compounds for desired pharmacokinetic and pharmacodynamic profiles. This document synthesizes theoretical predictions with field-proven experimental methodologies, offering both foundational data and practical, self-validating protocols for its characterization. The narrative is grounded in the principles of medicinal chemistry, explaining the causal relationships between these properties and a molecule's ultimate biological fate.

The Strategic Value of Functionalized Indazoles in Drug Discovery

The Indazole Nucleus: A Privileged Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned by molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. Compounds incorporating the indazole nucleus exhibit a vast array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-parasitic properties.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a reliable foundation for synthetic derivatization.[1]

Halogenation as a Tool for Physicochemical Modulation

The introduction of halogen atoms—in this case, chlorine and fluorine—onto the indazole scaffold is a deliberate and strategic choice in rational drug design. Halogens influence a molecule's properties in several key ways:

-

Lipophilicity: They increase a molecule's affinity for nonpolar environments, which can enhance membrane permeability.

-

Metabolic Stability: The C-F bond, in particular, is exceptionally strong and can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions with protein targets, such as halogen bonding, which can significantly improve binding affinity and selectivity.[4]

-

Synthetic Utility: They provide reactive handles for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[5]

This compound: A Profile

This compound emerges from this context as a high-value building block. The specific placement of the chloro and fluoro substituents is expected to fine-tune the electronic and steric profile of the molecule, influencing its interactions with biological systems and its suitability for various therapeutic applications.

Core Physicochemical Properties: A Predictive Overview

Before embarking on experimental characterization, computational models provide a valuable baseline for understanding a molecule's likely behavior. The following properties for this compound have been computed based on its structure. It is critical to recognize these as predictive values that necessitate experimental validation.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₄ClFN₂ | PubChem CID: 24728444[6] |

| Molecular Weight | 170.57 g/mol | PubChem CID: 24728444[6] |

| Exact Mass | 170.0047040 Da | PubChem CID: 24728444[6] |

| XLogP3 (Lipophilicity) | 2.3 | PubChem CID: 24728444[6] |

| Polar Surface Area (PSA) | 28.7 Ų | PubChem CID: 24728444[6] |

| Hydrogen Bond Donors | 1 | PubChem CID: 24728444[6] |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 24728444[6] |

In-Depth Analysis and Experimental Determination of Key Parameters

This section delves into the most critical physicochemical properties influencing drug action, providing the scientific rationale for their importance and detailed protocols for their experimental determination.

Lipophilicity (LogP/LogD)

-

Rationale & Field Insight: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a cornerstone of pharmacokinetics.[7][8] It governs a drug's ability to cross biological membranes (absorption), its distribution into tissues, and its potential for binding to plasma proteins and metabolic enzymes.[9] The predicted XLogP3 of 2.3 for this compound suggests moderate lipophilicity.[6] This value often represents a "sweet spot" in drug design, potentially allowing for good membrane permeability without the excessive metabolic liability or poor solubility associated with highly lipophilic compounds.[8]

-

Experimental Protocol: Shake-Flask Method for LogP Determination This method remains the gold standard for its direct and unambiguous measurement of the partition coefficient.

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This pre-equilibration is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer (e.g., 2 mL of each).

-

Equilibration: Seal the vial and shake vigorously using a mechanical shaker at a constant temperature (typically 25 °C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

-

-

Workflow for LogP Determination

Caption: Shake-Flask method workflow for LogP determination.

Aqueous Solubility

-

Rationale & Field Insight: Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[7] Poor solubility is a leading cause of failure in drug development, leading to low bioavailability and challenging formulation development. While no quantitative prediction is available from the initial search, the molecule's moderate LogP and crystalline nature (inferred from analogues[5][10]) suggest that solubility could be a parameter requiring careful optimization.

-

Experimental Protocol: Kinetic Solubility Assay via HPLC-UV This high-throughput method is ideal for early-stage discovery to quickly assess a compound's dissolution tendency.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of 10 mM stock into 198 µL of buffer) to achieve the target nominal concentration. The final DMSO concentration should be kept low (≤1%) to minimize its solubilizing effect.

-

Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the supersaturated solution to reach a pseudo-equilibrium.

-

Separation of Solid: Use a filter plate to separate any precipitated solid from the saturated solution via vacuum filtration or centrifugation.

-

Quantification: Analyze the clear filtrate using HPLC-UV. Compare the peak area to a standard curve prepared from the DMSO stock solution to determine the final dissolved concentration. This value is the kinetic solubility.

-

-

Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility assay workflow.

Ionization Constant (pKa)

-

Rationale & Field Insight: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is fundamental to a drug's behavior throughout the body.[11] The pH gradient from the stomach (pH ~1-2) to the intestine (pH ~6-7.5) means a drug's charge state, and thus its solubility and permeability, will change dramatically.[9] For this compound, the primary ionizable proton is on the pyrazole ring nitrogen (N-H). Based on data for the parent 4-fluoro-1H-indazole (predicted pKa ~13.2)[10], this proton is expected to be very weakly acidic, meaning the molecule will be overwhelmingly neutral under all physiological conditions. This is an advantage for membrane crossing but may limit aqueous solubility if the neutral form is poorly soluble.

-

Experimental Protocol: UV-Metric pKa Determination This method is highly sensitive and requires only a small amount of material, making it suitable for discovery-phase compounds. It relies on the principle that the ionized and neutral forms of a molecule have different UV-Vis absorbance spectra.

-

Solution Preparation: Create a stock solution of the compound in a co-solvent like methanol.

-

Buffer System: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

-

Titration: Perform a coarse pH titration first. Add a small aliquot of the stock solution to a cuvette containing buffer at the starting pH. Measure the full UV-Vis spectrum (e.g., 200-400 nm). Repeat this process in increments of ~1 pH unit across the entire range.

-

Wavelength Selection: Analyze the collected spectra to identify wavelengths where the absorbance changes significantly with pH.

-

Fine Titration: Perform a second, fine-grained titration focusing on the pH range where the absorbance change was noted. This time, measure the absorbance at the selected key wavelengths across smaller pH increments (e.g., 0.2 pH units).

-

Data Analysis: Plot absorbance versus pH for each selected wavelength. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to derive the pKa value.

-

-

Logical Flow for pKa Determination

Caption: Logical workflow for UV-metric pKa determination.

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound is a prerequisite for any further study. The following spectroscopic techniques are essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive information for structural elucidation in solution. It maps the chemical environment of every proton (¹H) and carbon (¹³C) atom in the molecule.

-

Predicted Spectra: Based on known chemical shifts for indazole derivatives[12][13][14] and the electronic effects of the halogen substituents, the following spectral features are anticipated.

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Assignment ~13.5 br s - N1-H ~8.2 s - C3-H ~7.6 d J(H,F) ≈ 7 Hz C7-H | ~7.3 | d | J(H,F) ≈ 10 Hz | C5-H |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Notes ~158 (d) C6 Large ¹J(C,F) coupling (~240 Hz) ~135 (d) C7a Small ²J(C,F) coupling ~134 C3 ~122 (d) C5 Small ²J(C,F) coupling ~115 (d) C4a Small ³J(C,F) coupling ~110 (d) C4 Small ³J(C,F) coupling | ~100 (d) | C7 | Small ²J(C,F) coupling |

-

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Acquire ¹³C, and if desired, ¹⁹F and 2D correlation spectra (e.g., HSQC, HMBC) using standard, validated pulse programs.

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the residual solvent signal as an internal reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight of a compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.

-

Predicted Data: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive mode, the expected ion would be the protonated molecule, [M+H]⁺.

-

Expected m/z for [C₇H₅ClFN₂]⁺: 171.0120

-

Isotopic Pattern: A key validation feature will be the characteristic isotopic signature of chlorine. The spectrum should show two major peaks for the molecular ion: one for the ³⁵Cl isotope and another, approximately one-third the intensity, at M+2 for the ³⁷Cl isotope.

-

-

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is calibrated to provide high mass accuracy.

-

Conclusion and Strategic Outlook

This compound presents a physicochemical profile of a promising scaffold for drug discovery. Its moderate predicted lipophilicity and predominantly neutral state at physiological pH suggest a good foundation for achieving cell permeability. However, its crystalline nature and the low polarity of the neutral form indicate that aqueous solubility may be a key parameter to monitor and optimize in derivative series. The provided experimental protocols offer a robust framework for validating these computational predictions and building a comprehensive, data-driven understanding of the molecule. For any research program utilizing this building block, the immediate next steps should be the experimental confirmation of LogP, solubility, and pKa, as these values will fundamentally dictate formulation strategies, inform the design of subsequent analogues, and ultimately shape the path toward a successful drug candidate.

References

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Kypreos, A. D. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Unknown Author. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE.

- JoVE. (2025, February 12). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.

- JBINO. (n.d.). physicochemical property of drug molecules with respect to drug actions.

- Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole|885519-03-9.

- Meng, G., Yang, L., & Liu, A. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole.

- Wiley-VCH. (2007). Supporting Information.

- Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.

- Cui, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs [jove.com]

- 10. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 11. jbino.com [jbino.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-6-fluoro-1H-indazole CAS number and identification

An In-Depth Technical Guide to 4-Chloro-6-fluoro-1H-indazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold, and the specific substitution pattern of this molecule offers unique opportunities for the synthesis of novel therapeutic agents.[1][2] This document details the compound's core identification, physicochemical properties, a validated synthetic pathway, robust analytical characterization methods, and its applications as a versatile building block. The protocols and insights are tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Identification and Properties

This compound is a substituted indazole with the CAS Number 885520-32-1 .[3][4] Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with chlorine and fluorine substituents on the benzene moiety. These halogens provide key handles for further chemical modification, making it a valuable intermediate in synthetic chemistry.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 885520-32-1 | [3][4] |

| Molecular Formula | C₇H₄ClFN₂ | [3] |

| Molecular Weight | 170.57 g/mol | [3] |

| IUPAC Name | 6-chloro-4-fluoro-1H-indazole | [3] |

| Appearance | Off-white to yellow solid (Predicted) | N/A |

| Melting Point | Not available; similar compounds like 4-Bromo-6-chloro-1H-indazole melt at 219-221°C.[5] | N/A |

| Boiling Point | Predicted: ~340-370 °C | [5] |

| InChI Key | VAMDFRHPVLKHRS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The proposed synthesis starts from the commercially available 3-chloro-5-fluoro-2-methylaniline. The core logic is to convert the amino group into a diazonium salt, which then cyclizes by reacting with the adjacent methyl group to form the indazole ring.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for synthesizing similar chloro-indazoles.[6][7]

-

Acetylation & Diazotization:

-

To a stirred solution of 3-chloro-5-fluoro-2-methylaniline (1 equivalent) and potassium acetate (1.2 equivalents) in a suitable solvent like chloroform, cool the mixture to 0°C.

-

Slowly add acetic anhydride (3 equivalents). The use of acetic anhydride protects the amine and facilitates the subsequent reaction.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Heat the reaction to 60°C and add isoamyl nitrite (2 equivalents). The nitrite source is crucial for the in situ formation of the diazonium species, which is the key electrophile for cyclization. Stir overnight at this temperature.

-

-

Hydrolysis (Deprotection):

-

After the reaction is complete (monitored by TLC), cool the mixture to 0°C.

-

Add water and a suitable co-solvent like THF, followed by the addition of a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 7 equivalents).

-

Stir the mixture for 3-4 hours at 0°C to ensure complete hydrolysis of the N-acetyl group formed during the cyclization.

-

-

Work-up and Purification:

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

-

Analytical Characterization and Identification

Unambiguous identification of the final product is critical. A combination of spectroscopic techniques should be employed to confirm the structure and assess purity.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 885520-32-1|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-6-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, recognized as privileged structures in a multitude of pharmacologically active agents.[1][2] This guide delves into the molecular architecture of a specific, halogenated derivative, 4-Chloro-6-fluoro-1H-indazole. While this compound is a valuable building block, detailed structural and conformational data is not widely published. Therefore, this document synthesizes information from closely related analogues and foundational chemical principles to provide a comprehensive analysis. We will explore its predicted molecular structure, conformational preferences, and the spectroscopic signatures that define its identity. Furthermore, a detailed synthesis protocol, adapted from established methods for halogenated indazoles, is presented, alongside a discussion of its potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers working with or considering this and similar indazole scaffolds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of indole and exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[1][3] This structural motif is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[4] The specific substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of complex pharmaceutical agents.

Molecular Structure and Tautomerism

The fundamental structure of this compound consists of a bicyclic aromatic system. The placement of the chloro and fluoro groups on the benzene ring influences the electron distribution and overall geometry of the molecule.

Tautomerism in Indazoles

Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more stable due to its benzenoid character, in contrast to the quinoid character of the 2H-tautomer.[3][5] For this compound, the 1H-tautomer is the expected predominant form in solution and in the solid state.

Caption: Fig. 1: Tautomeric forms of the indazole core.

Conformational Analysis

Due to the fused aromatic ring system, the indazole core is largely planar. The primary conformational considerations for this compound would relate to intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern crystal packing. While a specific crystal structure for this molecule is not publicly available, analysis of related structures, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, reveals that the indazole system is essentially planar.[6] In the solid state, it is expected that intermolecular N-H···N hydrogen bonds would be a dominant feature, similar to what is observed in the crystal structure of 4-fluoro-1H-pyrazole.[7][8]

Synthesis of this compound

A practical synthesis of this compound can be adapted from established methods for preparing halogenated indazoles, often starting from substituted anilines.[9][10] The following protocol outlines a plausible synthetic route.

Proposed Synthetic Pathway

Caption: Fig. 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

-

Dissolve 2-chloro-4-fluoroaniline in a suitable acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

-

Allow the reaction to stir for several hours, gradually warming to room temperature.

Step 3: Cyclization to form the Indazole Ring

-

The reduction step often leads to an intermediate that can cyclize upon heating or workup.

-

Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

The spectrum is expected to show signals for the three aromatic protons and the N-H proton.

-

The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.

¹³C NMR:

-

Seven distinct carbon signals are expected.

-

The carbons attached to fluorine (C4 and C6) will appear as doublets with large C-F coupling constants.

-

The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom at C6.

| Predicted ¹H NMR Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N1-H |

| ~7.8 | d | 1H | H-7 |

| ~7.5 | s | 1H | H-3 |

| ~7.1 | dd | 1H | H-5 |

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 240 Hz) | C-6 |

| ~140 (d, J ≈ 250 Hz) | C-4 |

| ~135 | C-7a |

| ~133 | C-3 |

| ~122 | C-3a |

| ~115 (d) | C-7 |

| ~100 (d) | C-5 |

Note: These are predicted values and should be confirmed experimentally. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | N-H stretch |

| 1620-1580 | C=C aromatic stretch |

| 1500-1450 | C=N stretch |

| 1250-1100 | C-F stretch |

| 850-750 | C-Cl stretch |

Note: These are predicted absorption ranges.

Applications in Drug Development

Halogenated indazoles are key intermediates in the synthesis of a variety of therapeutic agents. The presence of chlorine and fluorine at specific positions on the indazole ring of this compound provides handles for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling reactions.[13] This allows for the construction of more complex molecules with potential activity as kinase inhibitors, anti-cancer agents, or modulators of other biological pathways.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental structural data is not yet in the public domain, a thorough understanding of its molecular properties can be derived from the analysis of closely related, well-characterized molecules. This guide provides a foundational understanding of its structure, conformational aspects, a plausible synthetic route, and predicted spectroscopic data to aid researchers in their work with this and similar halogenated indazole scaffolds. The principles and data presented herein are intended to facilitate the rational design and synthesis of novel therapeutic agents based on the versatile indazole core.

References

- van der Loop, F. T. H., et al. (2016). On the Illusive Nature of o-Formylazobenzenes: Exploiting the Nucleophilicity of the Azo Group for Cyclization to Indazole Derivatives. The Journal of Organic Chemistry, 81(15), 6499-6513. [Link]

- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728444, 6-Chloro-4-fluoro-1H-indazole.

- Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology. [Link]

- Hakmaoui, Y., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

- Li, J., et al. (2019). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 17(3), 514-521. [Link]

- Gaikwad, D. D., et al. (2022). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 12(43), 28247-28265. [Link]

- Li, J., et al. (2019). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 17(3), 514-521. [Link]

- Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part ii), 100-141. [Link]

- ResearchGate. (n.d.). Annular tautomerism of indazole.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11847-11855. [Link]

- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5698-5710. [Link]

- Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.

- Scott, J. S., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 16(18), 4892-4895. [Link]

- Sato, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

- Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728100, 4-Bromo-6-chloro-1H-indazole.

- Jäger, C., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Chemistry – A European Journal, 27(29), 7834-7840. [Link]

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]

- 8. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ossila.com [ossila.com]

Spectroscopic Characterization of 4-Chloro-6-fluoro-1H-indazole: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-6-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer an in-depth predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. It is important to note that the data presented herein are predictive and should be confirmed by experimental analysis.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the physicochemical and biological properties of these molecules, including their metabolic stability, membrane permeability, and binding affinity to biological targets. This compound is a di-halogenated indazole with potential applications as a versatile building block in the synthesis of novel therapeutic agents.

Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, offering a foundational reference for researchers working with this compound.

Molecular Structure

The molecular structure of this compound is depicted below, with atom numbering for reference in the subsequent spectroscopic analysis.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals for the aromatic protons and the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | ~13.0 - 13.5 | Broad Singlet | - | The N-H proton of the indazole ring is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |

| H3 | ~8.2 - 8.4 | Singlet | - | The H3 proton is adjacent to two nitrogen atoms and is expected to resonate at a downfield chemical shift. |

| H5 | ~7.3 - 7.5 | Doublet of Doublets | J(H5-H7) ≈ 1-2 Hz, J(H5-F) ≈ 8-10 Hz | This proton is coupled to the H7 proton (meta coupling) and the fluorine atom at C6 (through-space or long-range coupling). |

| H7 | ~7.6 - 7.8 | Doublet | J(H7-H5) ≈ 1-2 Hz | This proton is coupled to the H5 proton (meta coupling). The electron-withdrawing effect of the adjacent nitrogen and the fluorine at C6 will shift it downfield. |

Interpretation:

-

The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the anisotropic effects of the fused ring system.

-

The presence of fluorine at the C6 position is expected to introduce a significant coupling to the H5 proton, resulting in a doublet of doublets.

-

The broadness of the N-H signal is a characteristic feature and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are influenced by the electronegativity of the attached atoms and the overall electronic structure of the indazole ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale for Prediction |

| C3 | ~135 - 138 | Singlet | - | This carbon is part of the pyrazole ring and is adjacent to two nitrogen atoms. |

| C3a | ~120 - 123 | Singlet | - | A quaternary carbon at the ring junction. |

| C4 | ~118 - 121 | Singlet | - | This carbon is directly attached to the chlorine atom, which will cause a downfield shift. |

| C5 | ~110 - 113 | Doublet | J(C5-F) ≈ 20-25 Hz | This carbon is ortho to the fluorine-bearing carbon, resulting in a significant C-F coupling constant. |

| C6 | ~158 - 162 | Doublet | J(C6-F) ≈ 240-250 Hz | The carbon directly attached to the highly electronegative fluorine atom will exhibit a large one-bond C-F coupling constant and a significant downfield shift. |

| C7 | ~100 - 103 | Doublet | J(C7-F) ≈ 4-6 Hz | This carbon is meta to the fluorine-bearing carbon, showing a smaller C-F coupling. |

| C7a | ~140 - 143 | Singlet | - | A quaternary carbon at the ring junction, adjacent to a nitrogen atom. |

Interpretation:

-

The most notable feature in the predicted ¹³C NMR spectrum is the large one-bond coupling constant for C6 due to the attached fluorine atom. This is a definitive characteristic for identifying the position of the fluorine substituent.

-

The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of both the chlorine and fluorine substituents.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic system, and the C-Cl and C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |

| 3100 - 3300 | N-H stretch | Medium, Broad | Characteristic of the N-H bond in the indazole ring. The broadness is due to hydrogen bonding. |

| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds in aromatic systems. |

| 1600 - 1650 | C=C and C=N stretch | Medium to Strong | Aromatic ring stretching vibrations. |

| 1450 - 1550 | Aromatic ring stretch | Medium to Strong | Further characteristic aromatic ring vibrations. |

| 1200 - 1250 | C-F stretch | Strong | The C-F stretching vibration typically appears as a strong band in this region. |

| 750 - 850 | C-Cl stretch | Medium to Strong | The C-Cl stretching vibration is expected in this region. |

| 800 - 900 | Out-of-plane C-H bending | Medium to Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Rationale for Prediction |

| 170/172 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, respectively. |

| 143/145 | [M - HCN]⁺ | A common fragmentation pathway for indazoles is the loss of hydrogen cyanide. |

| 135 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 118 | [M - Cl - F]⁺ | Subsequent loss of the fluorine atom. |

Interpretation:

-

The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion peak, which will confirm the presence of one chlorine atom.

-

The fragmentation pattern will provide further structural information and can be used to distinguish it from isomers.

Proposed Experimental Protocols

To obtain experimental data for this compound, the following general protocols can be employed.[2]

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used.

-

Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: The background spectrum is automatically subtracted to yield the final IR spectrum.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Analyze the sample using a high-resolution mass spectrometer to obtain accurate mass and isotopic distribution data.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While this information is based on sound spectroscopic principles and data from related compounds, it is crucial to emphasize that these are predicted values. Experimental verification is essential for unequivocal structural confirmation and for establishing a definitive analytical profile for this compound. The proposed experimental protocols offer a starting point for researchers to obtain and confirm the spectroscopic data for this compound, thereby facilitating its use in synthetic and medicinal chemistry programs.

References

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- ACS Publications. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubChem. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739.

Sources

Solubility and stability of 4-Chloro-6-fluoro-1H-indazole in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-fluoro-1H-indazole

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the limited publicly available data for this specific molecule, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations, detailed experimental protocols for solubility and stability assessment, and best practices for data interpretation and presentation. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established scientific principles, ensuring a robust and compliant approach to characterization.

Introduction: The Significance of this compound

This compound is a substituted indazole, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. The presence of halogen substituents, specifically chlorine and fluorine, can significantly influence the physicochemical properties of the parent indazole core, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] A thorough understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent. These properties are critical determinants of its biopharmaceutical performance, influencing formulation development, bioavailability, and shelf-life.

This guide provides the necessary theoretical background and experimental workflows to empower researchers to generate high-quality, reliable data for this promising molecule.

Theoretical Considerations

Predicting Solubility

The aqueous solubility of a compound is a key factor in its absorption and distribution in vivo.[4] The solubility of this compound is influenced by several factors inherent to its structure:

-

The Indazole Core: The bicyclic aromatic structure contributes to its lipophilicity, which generally leads to lower aqueous solubility.[5]

-

Halogen Substituents: The presence of both chlorine and fluorine atoms significantly impacts solubility. Fluorine substitution can sometimes increase aqueous solubility compared to chlorine.[6] However, the overall effect is a complex interplay of hydrophobicity and crystal lattice energy.[7][8]

-

Potential for Hydrogen Bonding: The -NH group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, potentially interacting with polar solvents like water.

Given these structural features, this compound is predicted to have low to moderate aqueous solubility. Experimental determination is therefore essential.

Predicting Stability and Degradation Pathways

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[9][10] Indazole derivatives are susceptible to several degradation pathways:

-

Photodegradation: A common degradation pathway for indazoles involves phototransposition to the corresponding benzimidazole under UV irradiation.

-

Oxidative Degradation: The indazole ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

-

Hydrolytic Degradation: The compound may undergo hydrolysis under acidic or basic conditions, although the indazole ring itself is generally stable. The rate and extent of hydrolysis are pH-dependent.

-

Thermal Degradation: Exposure to high temperatures can lead to decomposition.

Forced degradation studies are crucial to identify these potential degradation products and to develop a stability-indicating analytical method.[11][12]

Experimental Protocols: Solubility Determination

Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive solubility profile.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][13][14][15] This is a high-throughput method often used in early drug discovery.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[14]

-

Measurement: Measure the light scattering of the solutions at a specific wavelength (e.g., 620 nm) using a nephelometer. An increase in light scattering indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by equilibrating an excess of the solid compound in a solvent over a longer period.[16][17][18]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, DMSO, and ethyl acetate).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[16]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

Data Presentation: Solubility Data

Summarize the quantitative solubility data in a clear and structured table.

| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| Phosphate Buffer (pH 3.0) | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Phosphate Buffer (pH 5.0) | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Phosphate Buffer (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Phosphate Buffer (pH 9.0) | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Methanol | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Ethanol | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Acetonitrile | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Acetone | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| DMSO | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Kinetic |

Experimental Protocols: Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method.[19][20][21] These studies are performed under conditions more severe than accelerated stability testing.[9][22]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is a prerequisite for accurate stability assessment. The method must be able to separate the parent compound from all potential degradation products.[23][24][25][26][27][28][29]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended to assess peak purity).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[25][26]

Forced Degradation Protocols

The target degradation for each stress condition is typically 5-20%.[20]

4.2.1. Acid and Base Hydrolysis

-

Procedure:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

For acid hydrolysis, treat the solution with 0.1 M HCl and heat at 60-80 °C.[28][30]

-

For base hydrolysis, treat the solution with 0.1 M NaOH and heat at 60-80 °C.[28][30]

-

Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

4.2.2. Oxidative Degradation

-

Procedure:

-

Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[30]

-

Monitor the reaction at various time points.

-

4.2.3. Thermal Degradation

-

Procedure:

-

Expose the solid compound to dry heat (e.g., 80-105 °C) in a calibrated oven.[30]

-

Also, heat a solution of the compound to assess degradation in the solution state.

-

Analyze samples at various time points.

-

4.2.4. Photostability Testing

-

Procedure:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[31][32][33][34][35][36]

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

Data Presentation: Forced Degradation Data

| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradant(s) |

| 0.1 M HCl, 80°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH, 80°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| 30% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| Dry Heat, 105°C, 48h | [Insert Data] | [Insert Data] | [Insert Data] |

| Photostability (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] |

*RRT = Relative Retention Time

Visualization of Experimental Workflows

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies under various stress conditions, researchers can generate the critical data necessary for informed decision-making in the drug development process. The emphasis on a validated, stability-indicating analytical method ensures the integrity and reliability of the stability data. The insights gained from these studies will be instrumental in formulation development, establishing appropriate storage conditions, and fulfilling regulatory requirements for this promising compound.

References

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998-01-01)

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025-03-21)

- ICH releases overhauled stability guideline for consult

- ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs.

- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Kinetic Solubility Assays Protocol. AxisPharm.

- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.

- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025-11-08)

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09)

- In-vitro Thermodynamic Solubility. Protocols.io. (2025-08-03)

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003-08-01)

- A practical guide to forced degradation and stability studies for drug substances.

- Q1A (R2) A deep dive in Stability Studies. YouTube. (2025-04-03)

- 3 Key Steps for HPLC Validation in Stability Testing. Altabrisa Group. (2025-09-27)

- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. (2025-10-17)

- In vitro solubility assays in drug discovery. PubMed.

- Thermodynamic Solubility Assay. Domainex.

- Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formul

- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. (2003-02-06)

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Hidrosmin. Benchchem.

- 2278-6074 - Stability Indicating HPLC Method Development and Valid

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Sop for force degrad

- Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API. Benchchem.

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen

- Thermodynamic Solubility Assay. Evotec.

- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. (2025-02-01)

- Halogenated Hydrocarbons: Solubility-Miscibility with W

- Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Request PDF.

- Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. National Institutes of Health. (2024-06-26)

- Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm.

- The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.

- Fluorine substituent effects (on bioactivity).

- Influence of Chlorine Substituents on Biological Activity of Chemicals.

- Polycyclic arom

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. routledge.com [routledge.com]

- 8. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. m.youtube.com [m.youtube.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. onyxipca.com [onyxipca.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. evotec.com [evotec.com]

- 19. scispace.com [scispace.com]

- 20. pharmadekho.com [pharmadekho.com]

- 21. ijtsrd.com [ijtsrd.com]

- 22. ikev.org [ikev.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. altabrisagroup.com [altabrisagroup.com]

- 26. ijfmr.com [ijfmr.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. rjpn.org [rjpn.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]